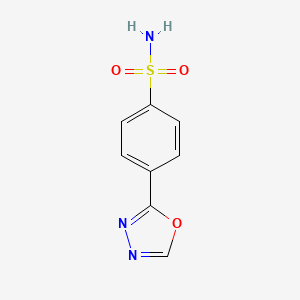

4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide

Beschreibung

Contextual Significance of the 1,3,4-Oxadiazole (B1194373) Heterocycle in Pharmaceutical Research

The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. xisdxjxsu.asiaijpsr.com This scaffold is a prominent feature in a multitude of medicinally important compounds due to its favorable physicochemical properties and its ability to engage in various biological interactions. nih.gov The 1,3,4-oxadiazole ring is considered a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. mdpi.com Its derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer effects. xisdxjxsu.asiaajrconline.orgijpsjournal.com The presence of the –N=C-O- linkage within the ring contributes to its lipophilicity, which can enhance its ability to cross biological membranes and reach target sites. globalresearchonline.net

Role of the Benzenesulfonamide (B165840) Moiety in Modulating Bioactivity

The benzenesulfonamide group is a cornerstone in medicinal chemistry, most notably recognized for its foundational role in the development of sulfa drugs, the first class of systemic antibacterial agents. globalresearchonline.net Beyond its antimicrobial properties, the sulfonamide functional group is a key component in a wide array of therapeutic agents, including diuretics, hypoglycemics, and anticonvulsants. Its ability to act as a zinc-binding group has made it a critical pharmacophore for inhibitors of metalloenzymes, particularly carbonic anhydrases. The aromatic benzene (B151609) ring allows for diverse substitutions, enabling the fine-tuning of the molecule's electronic and steric properties to optimize its interaction with biological targets.

Historical Development and Emerging Research Trends of 1,3,4-Oxadiazolylbenzenesulfonamides

The development of 1,3,4-oxadiazolylbenzenesulfonamides represents a convergence of two historically significant pharmacophores. The journey of sulfonamides in medicine began in the 1930s with the discovery of their antibacterial activity. globalresearchonline.net Independently, the synthesis and exploration of 1,3,4-oxadiazole derivatives gained momentum in the mid-20th century, with their diverse biological activities being progressively unveiled.

The deliberate synthesis of compounds incorporating both the 1,3,4-oxadiazole ring and the benzenesulfonamide moiety is a more recent development, driven by the pursuit of novel therapeutic agents with enhanced and specific activities. Early investigations into these hybrid molecules have largely focused on their potential as enzyme inhibitors.

A significant and emerging research trend for 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives is their investigation as potent inhibitors of carbonic anhydrases (CAs), enzymes crucial in various physiological processes. nih.gov These compounds are being explored for their potential in treating conditions such as glaucoma and acute mountain sickness. nih.gov Another prominent area of research is their evaluation as anticancer agents, with studies exploring their cytotoxicity against various cancer cell lines. nih.gov Furthermore, the structure-activity relationships of these derivatives are being meticulously studied to optimize their inhibitory potency and selectivity for different biological targets. nih.gov

Detailed Research Findings

Recent scientific investigations have underscored the therapeutic potential of this compound derivatives across various domains. The following tables summarize key findings from studies evaluating these compounds as carbonic anhydrase inhibitors and anticancer agents.

Carbonic Anhydrase Inhibition

Derivatives of this compound have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. The data from a representative study is presented below, with Acetazolamide (B1664987) (AAZ) as the standard clinical drug for comparison.

| Compound ID | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) |

| 5c | 4-Fluorophenyl | 18.08 | 20.15 |

| 5g | 4-Chlorophenyl | 25.11 | 28.32 |

| 5h | 4-Bromophenyl | 22.98 | 25.03 |

| 5k | 4-Nitrophenyl | 30.15 | 35.21 |

| AAZ | - | 1520 | 12.1 |

Data sourced from a study on potent carbonic anhydrase inhibitors. nih.gov

The results indicate that several synthesized derivatives exhibit significantly more potent inhibition of hCA I compared to Acetazolamide. nih.gov Notably, compound 5c , with a 4-fluorophenyl substitution, was over 84-fold more potent against hCA I than AAZ. nih.gov These findings highlight the potential of this scaffold in developing isoform-selective CA inhibitors.

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against various human tumor cell lines. The table below presents the half-maximal inhibitory concentration (IC₅₀) values for a selection of compounds against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines.

| Compound ID | R¹ Group | R² Group | HeLa (IC₅₀, µM) | HCT-116 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |

| 31 | H | 5-Nitrothiophene | 4.5 | 0.5 | 4 |

| 32 | H | 2,4-Dichlorophenyl | >100 | 44 | >100 |

| 33 | H | 4-Nitrophenyl | 10 | 9.5 | 10 |

| 34 | Cl | 4-Methoxyphenyl | 10 | 10 | 10 |

Data extracted from research on the synthesis and anticancer evaluation of novel benzenesulfonamides. nih.gov

The structure-activity relationship analysis revealed that the nature and position of substituents on both the benzenesulfonamide and the 2-arylvinyl moieties significantly influence the anticancer activity. nih.gov Compound 31 , featuring a 5-nitrothiophene substituent, demonstrated the most potent activity, particularly against the HCT-116 cell line with an IC₅₀ value of 0.5 µM. nih.gov This suggests that specific heterocyclic substitutions can markedly enhance the cytotoxic effects of this class of compounds.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C8H7N3O3S |

|---|---|

Molekulargewicht |

225.23 g/mol |

IUPAC-Name |

4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C8H7N3O3S/c9-15(12,13)7-3-1-6(2-4-7)8-11-10-5-14-8/h1-5H,(H2,9,12,13) |

InChI-Schlüssel |

BORGNPXAAKBYSM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=NN=CO2)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for the 4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide Core

The formation of the 1,3,4-oxadiazole (B1194373) ring is the crucial step in synthesizing the target compound. This is typically accomplished by cyclizing a precursor that already contains the 4-sulfamoylphenyl moiety.

Dehydration-Cyclization Reactions Utilizing Phosphorus Oxychloride

A prevalent and effective method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazine intermediates. d-nb.infonih.gov This reaction is commonly facilitated by a variety of dehydrating agents, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA). mdpi.comnih.govbiointerfaceresearch.com

In the context of this compound synthesis, the key intermediate is an N-(4-sulfamoylbenzoyl)-N'-acylhydrazine. This precursor is treated with phosphorus oxychloride, often with heating, to induce cyclization and dehydration, yielding the desired 1,3,4-oxadiazole ring. nih.govrrpharmacology.ru For instance, reacting 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide with two equivalents of phosphorus oxychloride at 80°C for 4-5 hours results in the formation of 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide. rrpharmacology.ru The excess POCl₃ is typically removed under vacuum, and the product is isolated by neutralization. rrpharmacology.ru This method is widely applicable for creating a library of derivatives by varying the second acyl group on the diacylhydrazine precursor. mdpi.comresearchgate.net

Table 1: Examples of POCl₃-Mediated Cyclodehydration

| Precursor | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide | POCl₃ (2 equiv.), 80°C, 4-5h | 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide | 50-53% | rrpharmacology.ru |

| N,N'-diacylhydrazine | POCl₃, Reflux, 6-24h | 2,5-dialkyl-1,3,4-oxadiazole | 40-76% | mdpi.com |

| Aryl hydrazide + β-benzoyl propionic acid | POCl₃ (solvent), Reflux | 1-(4-Methoxy-phenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one | Not Specified | nih.gov |

Acylation and Subsequent Cyclization Protocols

An alternative and widely used strategy involves the oxidative cyclization of N-acylhydrazones. d-nb.infonih.gov This two-step process begins with the condensation of an acid hydrazide, such as 4-sulfamoylbenzoyl hydrazide, with an appropriate aldehyde to form an N-acylhydrazone intermediate. This intermediate is then subjected to an oxidative cyclization reaction to form the 1,3,4-oxadiazole ring.

A variety of oxidizing agents can be employed for this transformation, including stoichiometric molecular iodine (I₂), Dess–Martin periodinane, and (diacetoxyiodo)benzene. nih.govscispace.comorganic-chemistry.org For example, a practical, transition-metal-free method uses molecular iodine in the presence of potassium carbonate to convert acylhydrazones into 1,3,4-oxadiazoles. organic-chemistry.org More recently, electrochemical and photochemical methods have been developed, offering milder and more sustainable reaction conditions. d-nb.infonih.govrsc.org These methods often exhibit broad functional group tolerance and can avoid the use of harsh chemical oxidants. d-nb.infoscispace.com

Table 2: Oxidizing Agents for Acylhydrazone Cyclization

| Oxidizing System | Key Features | Reference |

|---|---|---|

| Molecular Iodine (I₂) / K₂CO₃ | Transition-metal-free, efficient, and scalable. | organic-chemistry.orgjchemrev.com |

| Fe(III)/TEMPO / O₂ | Catalytic, utilizes oxygen as the oxidant. | organic-chemistry.org |

| Dess–Martin reagent, (Diacetoxyiodo)benzene | Strong, stoichiometric oxidants. | nih.govscispace.com |

| Electrochemical (DABCO-mediated) | Mild conditions, avoids stoichiometric oxidants, scalable. | d-nb.info |

| Photochemical (Visible light, UV) | Can be additive-free, proceeds via single electron transfer. | nih.govscispace.comrsc.org |

Synthesis of Advanced Intermediates and Precursors

The successful synthesis of the target compound relies on the efficient preparation of key precursors that will either form or already contain the benzenesulfonamide (B165840) scaffold.

N,N'-Diacylhydrazines

N,N'-diacylhydrazines are the direct precursors for the dehydration-cyclization reactions described in section 2.1.1. imust.edu.cn There are three common routes for their synthesis. imust.edu.cnbohrium.com The most relevant method for unsymmetrical N,N'-diacylhydrazines, such as those needed for this compound, involves a two-step acylation of hydrazine (B178648).

First, a carbohydrazide, like 4-sulfamoylbenzoyl hydrazide, is prepared. This is then coupled with a second acylating agent, such as an acyl chloride or acid anhydride, to yield the unsymmetrical N,N'-diacylhydrazine. bohrium.com For example, 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide is synthesized by reacting 4-sulfamoylbenzoyl hydrazide with 2-chloroacetyl chloride. rrpharmacology.ru

Halogenated Benzenesulfonamide Scaffolds

Halogenated benzenesulfonamides, particularly 4-chlorobenzenesulfonamide (B1664158), serve as versatile starting materials. The chlorine atom acts as a leaving group that can be displaced by nucleophiles like hydrazine, or the scaffold can be further functionalized. 4-Chlorobenzenesulfonamide is typically prepared from the corresponding 4-chlorobenzenesulfonyl chloride. chemicalbook.com The sulfonyl chloride itself can be synthesized by reacting chlorobenzene (B131634) with chlorosulfonic acid. google.com The subsequent reaction of 4-chlorobenzenesulfonyl chloride with ammonia (B1221849) provides 4-chlorobenzenesulfonamide in good yield. chemicalbook.com

These halogenated scaffolds can then be converted into key intermediates. For instance, reacting a substituted p-chlorobenzenesulfonamide with hydrazine hydrate, often in a solvent like dimethyl sulfoxide (B87167) (DMSO), produces 4-sulfonamidophenyl hydrazines, which are direct precursors to carbazoylbenzenesulfonamide derivatives. google.com

Carbazoylbenzenesulfonamide Derivatives

The most critical precursor for many synthetic routes is 4-sulfamoylbenzoyl hydrazide, also known as 4-carbazoylbenzenesulfonamide. This intermediate combines the necessary benzenesulfonamide group with a hydrazide moiety ready for cyclization.

A common method for its synthesis involves a two-step process starting from 4-carboxybenzenesulfonamide. google.comnih.gov First, the carboxylic acid is esterified, for example, by reacting it with an alcohol like ethanol (B145695) in the presence of an acid catalyst (Fischer esterification). nih.gov The resulting ethyl 4-sulfamoylbenzoate is then treated with hydrazine hydrate. The hydrazine displaces the ethoxy group of the ester to form the stable hydrazide, 4-sulfamoylbenzoyl hydrazide, which often precipitates from the reaction mixture and can be purified by recrystallization. nih.govnih.gov

Hydrazide and Methyl Ester Transformations

A common synthetic route commences with methyl esters, which are then converted into their corresponding hydrazides. nih.gov For instance, methyl esters can be transformed into hydrazides, which then undergo cyclization. nih.gov A specific example involves the cyclization of hydrazides with 2-chloro-1,1,1-trimethoxyethane (B51130) to form 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole (B1296746) derivatives. nih.gov Another approach involves the reaction of 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide with phosphorus oxychloride, which is heated to induce cyclization and form the 1,3,4-oxadiazole ring, yielding 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide. rrpharmacology.ru

Functionalization and Derivatization Approaches

Further diversification of the this compound scaffold is achieved through various functionalization and derivatization strategies, enabling the exploration of structure-activity relationships.

Introduction of Arylvinyl Substituents via Wittig Reaction

The Wittig reaction is a powerful tool for introducing arylvinyl groups onto the 1,3,4-oxadiazole ring. nih.govorganic-chemistry.org This reaction typically involves the transformation of a chloromethyl-oxadiazole derivative into a triphenylphosphonium chloride salt by refluxing with triphenylphosphine. nih.gov The resulting phosphonium (B103445) salt then reacts with various substituted benzaldehydes in the presence of a base, such as N,N-diisopropylethylamine, to yield the desired (E)-5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. nih.gov This method allows for the synthesis of a series of compounds with diverse aryl substituents, which is crucial for studying their biological activities. nih.gov The Wittig reaction is a versatile method for creating carbon-carbon double bonds from carbonyl compounds and phosphonium ylides. nih.gov

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Chloromethyl-oxadiazole derivative | Triphenylphosphine, dry acetonitrile (B52724), reflux | Triphenylphosphonium chloride salt |

| 2 | Triphenylphosphonium chloride salt, Arylaldehyde | N,N-diisopropylethylamine, dichloromethane, inert atmosphere | (E)-5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivative |

Modification at the 5-Position of the 1,3,4-Oxadiazole Ring

The 5-position of the 1,3,4-oxadiazole ring is a common site for modification to generate novel analogs. mdpi.com For instance, 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide can be suspended in acetonitrile and treated with anhydrous potassium acetate (B1210297) to yield 5-(4-sulfamoylphenyl)-1,3,4-oxadiazol-2-yl)methyl acetate. rrpharmacology.ru This acetate can then be hydrolyzed using sodium carbonate in methanol (B129727) and water to produce 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide. rrpharmacology.ru These transformations highlight the versatility of the 5-position for introducing different functional groups.

Introduction of Chiral Elements

The incorporation of chirality into drug molecules can have a profound impact on their pharmacological properties. In the context of 1,3,4-oxadiazole derivatives, chiral elements have been introduced to create enantiomerically pure compounds. nih.gov Studies on chiral 1,3,4-oxadiazol-2-ones have demonstrated that enantiomers can exhibit significant differences in their potency and selectivity as enzyme inhibitors. nih.gov For example, the S-enantiomer of one such compound was a potent inhibitor of human recombinant fatty acid amide hydrolase (hrFAAH), while the R-enantiomer was significantly less active against this target but more potent against another enzyme. nih.gov This underscores the importance of stereochemistry in the design of targeted therapeutics.

Sulfonamide Nitrogen Alkylation and Arylation

The sulfonamide nitrogen atom provides another handle for derivatization through alkylation and arylation reactions. Various methods have been developed for the N-alkylation of sulfonamides using alcohols as alkylating agents, often catalyzed by transition metals like manganese or ruthenium. organic-chemistry.org For N-arylation, copper-catalyzed Chan-Evans-Lam cross-coupling reactions with arylboronic acids are effective. nih.govrsc.org Transition-metal-free approaches using o-silylaryl triflates in the presence of cesium fluoride (B91410) also provide an efficient route to N-arylated sulfonamides under mild conditions. nih.gov These reactions allow for the introduction of a wide range of alkyl and aryl groups, further expanding the chemical space of this compound derivatives.

Spectroscopic and Chromatographic Characterization Methods for Research Compounds

The structural elucidation and purity assessment of synthesized this compound derivatives rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized compounds. rdd.edu.iqnih.gov In ¹H NMR, characteristic signals for aromatic protons, amide protons, and protons of substituents on the oxadiazole ring are observed. rdd.edu.iq For instance, the protons of the benzenesulfonamide moiety typically appear as doublets in the aromatic region. impactfactor.org In ¹³C NMR, the carbon atoms of the 1,3,4-oxadiazole ring exhibit characteristic chemical shifts, typically around 163-167 ppm. mdpi.commdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized molecules, confirming their elemental composition. rrpharmacology.runih.gov Techniques like electrospray ionization (ESI) are commonly used. nih.govrrpharmacology.ru Tandem mass spectrometry (HPLC-MS/MS) is particularly useful for identifying metabolites and for quantitative analysis in biological matrices. rrpharmacology.ruresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups. ekb.eg Characteristic absorption bands for N-H stretching of the sulfonamide group, C=O stretching (if applicable), and C-O-C stretching of the oxadiazole ring can be observed. nih.gov

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of the synthesized compounds and for their quantification. researchgate.net Thin-layer chromatography (TLC) is also utilized to monitor the progress of chemical reactions. jlu.edu.cn For HPLC analysis, reversed-phase columns, such as Kinetex Phenyl-Hexyl, are often used with gradient elution systems. rrpharmacology.ru

| Technique | Typical Observations for this compound Derivatives |

|---|---|

| ¹H NMR | Signals for aromatic protons (benzenesulfonamide and other aryl groups), amide protons, and protons of substituents on the oxadiazole ring. rdd.edu.iq |

| ¹³C NMR | Characteristic signals for the carbon atoms of the 1,3,4-oxadiazole ring (approx. 163-167 ppm). mdpi.commdpi.com |

| HRMS | Provides the exact mass to confirm the elemental composition of the molecule. rrpharmacology.runih.gov |

| IR | Shows absorption bands for key functional groups like N-H, C=O, and C-O-C. nih.govekb.eg |

| HPLC | Used for purity assessment and quantification, often with reversed-phase columns. rrpharmacology.ruresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy In the proton NMR spectrum of this compound, distinct signals are expected for the protons of the benzenesulfonamide and oxadiazole rings. The protons on the para-substituted benzene (B151609) ring typically appear as a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the sulfonamide group and those ortho to the oxadiazole ring would resonate at different chemical shifts due to the differing electronic effects of these substituents. A broad singlet corresponding to the two protons of the sulfonamide (-SO₂NH₂) group would also be anticipated, the chemical shift of which can be solvent-dependent. The single proton on the 1,3,4-oxadiazole ring would appear as a distinct singlet in the downfield region of the spectrum.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Separate signals are expected for the carbon atoms of the 1,3,4-oxadiazole ring and the benzenesulfonamide moiety. The two carbons of the oxadiazole ring (C2 and C5) would show distinct resonances, with the carbon attached to the benzene ring appearing at a different chemical shift than the other. The para-substituted benzene ring will exhibit four distinct signals: one for the carbon attached to the oxadiazole ring, one for the carbon bearing the sulfonamide group, and two for the remaining four aromatic carbons, which are chemically equivalent in pairs.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | Downfield region | d | 2H, Aromatic (ortho to -SO₂NH₂) |

| ¹H | Downfield region | d | 2H, Aromatic (ortho to oxadiazole) |

| ¹H | Mid-field region | br s | 2H, -SO₂NH₂ |

| ¹H | Downfield region | s | 1H, Oxadiazole C-H |

| ¹³C | Aromatic region | s | Quaternary C (C-SO₂NH₂) |

| ¹³C | Aromatic region | s | Aromatic CH (ortho to -SO₂NH₂) |

| ¹³C | Aromatic region | s | Aromatic CH (ortho to oxadiazole) |

| ¹³C | Aromatic region | s | Quaternary C (C-oxadiazole) |

| ¹³C | Heterocyclic region | s | Oxadiazole C (C-phenyl) |

| ¹³C | Heterocyclic region | s | Oxadiazole C (C-H) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. The sulfonamide group is expected to show two distinct stretching vibrations (asymmetric and symmetric) for the S=O bonds, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching vibrations of the sulfonamide would appear as sharp peaks around 3400-3200 cm⁻¹. The 1,3,4-oxadiazole ring is characterized by C=N stretching vibrations around 1650-1550 cm⁻¹ and C-O-C stretching in the 1250-1020 cm⁻¹ region. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Sulfonamide) | 3400-3200 | Stretching |

| C-H (Aromatic) | >3000 | Stretching |

| C=N (Oxadiazole) | 1650-1550 | Stretching |

| S=O (Sulfonamide) | 1350-1300 | Asymmetric Stretching |

| S=O (Sulfonamide) | 1160-1120 | Symmetric Stretching |

| C-O-C (Oxadiazole) | 1250-1020 | Stretching |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₈H₇N₃O₃S), HRMS would provide an exact mass measurement of the molecular ion, which can be used to confirm the molecular formula with a high degree of confidence. The fragmentation pattern observed in the mass spectrum would also offer structural information, showing characteristic losses of fragments such as SO₂ or parts of the oxadiazole ring.

Table 3: Predicted HRMS Data for this compound Note: Experimentally determined mass is required for confirmation.

| Molecular Formula | Calculated Monoisotopic Mass [M+H]⁺ | Ion Type |

|---|---|---|

| C₈H₇N₃O₃S | 226.0281 | Protonated Molecule |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. This data is used to empirically determine the molecular formula. The experimentally determined percentages should align closely with the calculated theoretical values for the proposed formula, C₈H₇N₃O₃S, to validate the compound's purity and identity.

Table 4: Theoretical Elemental Composition of this compound Note: Experimental values are required for confirmation.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 42.66 |

| Hydrogen | H | 3.13 |

| Nitrogen | N | 18.66 |

| Oxygen | O | 21.31 |

| Sulfur | S | 14.24 |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Positional and Substituent Effects on Biological Activity

Influence of Sulfonamide Moiety Position on Activity (e.g., 3- vs. 4-benzenesulfonamides)

The position of the sulfonamide group on the benzene (B151609) ring is a critical determinant of biological activity, with the optimal position varying depending on the therapeutic target. For instance, in the context of monoamine oxidase B (MAO-B) inhibition, derivatives with the sulfonamide group at the para-position (4-benzenesulfonamides) are significantly more potent than their meta-position (3-benzenesulfonamides) counterparts. nih.gov This suggests that the 4-sulfonamide moiety allows for a more favorable interaction with the active site of the MAO-B enzyme.

Conversely, for anticancer activity, the meta-position of the sulfonamide group relative to the oxadiazole ring is considered optimal. nih.gov A study on (E)-3-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives revealed that this meta-arrangement contributes to more potent antitumor effects against various human tumor cell lines. nih.gov This highlights the principle that positional isomerism can dramatically alter the pharmacological profile of a compound.

Table 1: Influence of Sulfonamide Position on Biological Activity

| Target | Optimal Sulfonamide Position | Observation | Source |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | 4-position (para) | 4-Benzenesulfonamides are significantly more potent inhibitors than 3-benzenesulfonamides. | nih.gov |

Impact of Aromatic and Heteroaromatic Substituents on the Oxadiazole Ring

The 1,3,4-oxadiazole (B1194373) ring is a versatile scaffold that allows for substitution at the 5-position, which profoundly influences the compound's biological activity. The nature of the substituent, whether it is an aromatic or heteroaromatic ring, and the presence of electron-donating or electron-withdrawing groups, can fine-tune the molecule's potency and spectrum of action. researchgate.netmdpi.com

In the context of antibacterial activity, the electronic properties of the substituent are key. Benzenesulfonamides bearing oxadiazoles (B1248032) with electron-withdrawing groups (e.g., chloro, nitro) on a phenyl ring at the 5-position exhibit good activity against Escherichia coli. researchgate.net In contrast, derivatives with electron-donating groups, such as a phenoxy group, show good activity against Pseudomonas aeruginosa. researchgate.net

For carbonic anhydrase (CA) inhibition, specific substitutions on a phenyl ring attached to the oxadiazole core have yielded highly potent compounds. nih.gov For example, derivatives identified as 5c, 5g, 5h, and 5k were found to be more potent against human carbonic anhydrase isoforms I and II (hCA I and hCA II) than the clinical drug Acetazolamide (B1664987). nih.gov The introduction of thioalkyl groups on the oxadiazole ring has also been explored to modulate CA inhibitory activity. tandfonline.com

In the realm of anticancer research, a derivative featuring a 5-nitrothiophene moiety attached to the oxadiazole ring via a vinyl linker demonstrated the most potent activity against HCT-116, MCF-7, and HeLa cancer cell lines. nih.gov Generally, the addition of another heterocyclic ring to the 1,3,4-oxadiazole core is a known strategy to enhance antimicrobial effects. mdpi.com

Table 2: Effect of Substituents on the 1,3,4-Oxadiazole Ring

| Substituent Type | Biological Target | Effect on Activity | Source |

|---|---|---|---|

| Electron-withdrawing groups (e.g., chloro, nitro) | Escherichia coli | Good antibacterial effect. | researchgate.net |

| Electron-donating groups (e.g., phenoxy) | Pseudomonas aeruginosa | Good antibacterial effect. | researchgate.net |

| Specific substituted phenyl groups | Carbonic Anhydrase (hCA I & II) | High potency, surpassing clinical inhibitors like Acetazolamide. | nih.gov |

| Thioalkyl groups | Bovine Carbonic Anhydrase (BCA) | Modulates inhibitory activity. | tandfonline.com |

| 5-Nitrothiophene moiety | Cancer Cell Lines (HCT-116, MCF-7, HeLa) | Most potent anticancer activity in the tested series. | nih.gov |

Effects of Halogenation and Other Substituents on the Benzenesulfonamide (B165840) Ring

Modification of the benzenesulfonamide ring itself is another key strategy for modulating biological activity. Halogenation, in particular, has been shown to be advantageous for enhancing the potency of various bioactive molecules. globalresearchonline.net In a series of (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-benzenesulfonamides, the presence of a chlorine atom at the 4-position of the benzenesulfonamide ring was a common structural feature in compounds evaluated for anticancer activity. nih.gov

The introduction of electron-withdrawing groups, such as chloro and nitro groups, at the para-position of the aromatic ring of benzenesulfonamides has been linked to good antibacterial efficacy against E. coli. researchgate.net Studies on related scaffolds, such as halogenated N-(1,3,4-oxadiazol-2-yl)benzamides, have also demonstrated remarkable antimicrobial potency, reinforcing the importance of halogen substituents in designing effective antibacterial agents. nih.gov The reactivity of the molecule can also be influenced, as halogen-substituted oxadiazoles can undergo nucleophilic substitution reactions. globalresearchonline.net

Role of Bridging Linkers and Chain Lengths in Activity

The introduction of a linker between the core 4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide structure and another chemical moiety can significantly impact biological activity. These linkers can influence the molecule's conformation, flexibility, and ability to bind to its target.

A notable example involves the incorporation of an (E)-arylvinyl bridge, creating a series of (E)-5-[5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamides. nih.gov The structure of this 2-aryl-vinyl substituent was found to be a key factor influencing the anti-tumor activity of these compounds. nih.gov The use of such rigidity-conferring linkers is a recognized strategy in drug design, particularly for sulfonamide-based inhibitors, to optimize interactions within the less conserved regions of an enzyme's active site.

Stereochemical Insights into Compound Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in its biological function. For derivatives of this compound that contain elements of stereoisomerism, the specific configuration is crucial for efficacy.

In the case of derivatives containing a vinyl bridge, the geometry around the double bond is critical. Studies have focused specifically on the synthesis and evaluation of the (E)-isomers of 5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides. nih.gov The selection of the (E)-configuration, where the substituents are on opposite sides of the double bond, dictates a specific spatial orientation of the aryl groups, which in turn governs the molecule's ability to fit into and interact with its biological target, thereby influencing its anticancer activity. nih.gov

Computational Chemistry and Cheminformatics in SAR/QSAR Development

Computational chemistry and cheminformatics are indispensable tools for elucidating and predicting the structure-activity relationships of this compound derivatives. f1000research.com These approaches use computer models to correlate a compound's structural or physicochemical properties with its biological activity, guiding the design of more potent molecules. nih.govresearchgate.net

Molecular docking is frequently used to predict the binding mode and affinity of these sulfonamide derivatives to their target enzymes, such as carbonic anhydrase. nih.govtandfonline.com The results of these simulations often align well with experimental inhibitory activities, providing valuable insights into the key interactions at the molecular level. nih.gov

QSAR models provide mathematical correlations between a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) and biological activity. For oxadiazole derivatives, QSAR analyses have been performed using methods like multiple linear regression (MLR) to generate statistically significant models that can predict anticancer activity. nih.gov More advanced three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA), are also employed to analyze how steric and electrostatic fields of the molecules relate to their inhibitory potency. mdpi.comnih.gov

Furthermore, Density Functional Theory (DFT) calculations are used to determine various electronic properties, such as HOMO-LUMO energy gaps, which can be correlated with the molecule's reactivity and biological potential. tandfonline.comnih.gov These computational studies, ranging from docking to sophisticated QSAR models, accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted efficacy.

Molecular Descriptors for Activity Prediction

In QSAR studies of this compound analogues, molecular descriptors are fundamental in developing predictive models. These descriptors quantify various aspects of a molecule's physicochemical properties. The selection of appropriate descriptors is a critical step in building robust and statistically significant QSAR models. conicet.gov.arnih.gov

Researchers have utilized a combination of descriptor types to correlate the structural features of oxadiazole derivatives with their biological activities, such as antimicrobial or anticancer effects. nih.govglobalresearchonline.net These descriptors can be broadly categorized as thermodynamic, electronic, steric, and topological.

Topological and Steric Descriptors: These describe the size, shape, and branching of a molecule. Examples include the Shape Coefficient and Molecular Topological Index (MIT), which have been shown to positively correlate with the antimicrobial activity of some oxadiazole derivatives. globalresearchonline.net This suggests that increasing the value of these descriptors, for instance, by adding specific substituent groups, could enhance biological efficacy. globalresearchonline.net Other relevant descriptors in this category include chiV3Cluster and Rotatable Bond Count. nih.gov

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and orbital energies. Dipole moment (DPL) and Electronic Energy (EE) have been identified as negatively contributing to antimicrobial activity in certain models, indicating that minimizing these properties could lead to more potent compounds. globalresearchonline.net The SdsCHE-index is another electronic descriptor used in modeling. nih.gov

Physicochemical Descriptors: Properties like the average Kier-Hall index (XKAverage) have also been incorporated into QSAR models to predict activity. nih.gov

The table below summarizes some molecular descriptors used in the QSAR analysis of oxadiazole derivatives and their typical influence on biological activity.

| Descriptor Category | Descriptor Example | Typical Correlation with Activity |

| Steric/Topological | Shape Coefficient | Positive globalresearchonline.net |

| Steric/Topological | Molecular Topological Index (MIT) | Positive globalresearchonline.net |

| Steric/Topological | Rotatable Bond Count | Varies nih.gov |

| Electronic | Dipole Moment (DPL) | Negative globalresearchonline.net |

| Electronic | Electronic Energy (EE) | Negative globalresearchonline.net |

| Physicochemical | XKAverage | Varies nih.gov |

These studies underscore the principle that the biological activity of a substance is a function of its chemical structure, and QSAR provides the tools to quantify this relationship, enabling the prediction of activity for novel molecules before their synthesis. globalresearchonline.net

Chemometric Analysis (e.g., Hierarchical Cluster Analysis, Multiple Linear Regression)

Chemometric methods are integral to QSAR studies for analyzing data and building predictive models. Techniques like Hierarchical Cluster Analysis (HCA) and Multiple Linear Regression (MLR) are commonly employed to understand the relationships within a series of compounds and to develop statistically significant models. nih.govnih.gov

Hierarchical Cluster Analysis (HCA) is used to examine the internal structure of a dataset of compounds. nih.gov By grouping molecules based on their structural similarities (quantified by molecular descriptors), HCA can help in selecting a diverse training set for QSAR model development and in understanding the chemical space covered by a particular series of derivatives.

Multiple Linear Regression (MLR) is a primary tool for developing 2D-QSAR models. nih.gov MLR analysis aims to find a linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). nih.govnih.gov For instance, in a study of novel (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-benzenesulfonamides, MLR was used to create statistically significant models for predicting anticancer activity against three different cancer cell lines. nih.gov

A typical MLR model is represented by an equation where the biological activity (e.g., pIC50) is a function of several descriptors. The quality of the model is assessed using statistical parameters such as:

r² (Coefficient of Determination): Indicates how well the model fits the training data. nih.gov

q² (Cross-validated r²): Measures the predictive power of the model through internal validation methods like leave-one-out. nih.gov

pred_r² (External Validation r²): Assesses the model's ability to predict the activity of an external set of compounds not used in model generation. nih.gov

The table below shows example statistical parameters for a 2D-QSAR model developed using MLR for a series of oxadiazole-ligated pyrrole (B145914) derivatives. nih.gov

| Statistical Parameter | Value | Interpretation |

| r² | 0.9827 | High correlation for the training set data. nih.gov |

| q² | 0.5754 | Good internal predictive ability. nih.gov |

| pred_r² | 0.8392 | Excellent predictive power for the external test set. nih.gov |

The successful application of these chemometric techniques allows researchers to derive robust QSAR models that can reliably predict the biological activity of new derivatives of this compound, thereby streamlining the drug discovery process. nih.govnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. bohrium.comnih.gov For derivatives of this compound, docking simulations have been instrumental in elucidating their mechanism of action by visualizing interactions with the active sites of biological targets. bohrium.comnih.gov

A prominent target for this class of compounds is the enzyme family of carbonic anhydrases (CAs). bohrium.comnih.gov Studies have performed docking simulations of this compound derivatives against human carbonic anhydrase isoforms (hCA I and hCA II) and bovine carbonic anhydrase (BCA). bohrium.comnih.gov The results of these simulations often correlate well with the experimentally determined inhibitory activities. nih.gov

Key interactions typically observed in the active site of carbonic anhydrases include:

Coordination with Zinc Ion: The sulfonamide group (-SO₂NH₂) is a critical pharmacophore that coordinates with the catalytic Zn²⁺ ion in the enzyme's active site.

Hydrogen Bonding: The sulfonamide moiety also forms crucial hydrogen bonds with the side chains of amino acid residues, such as Thr199.

In a study of twenty-one 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamides, docking data were shown to be in accord with the tendency of their inhibitive activities against hCA I and hCA II. nih.gov Similarly, for thioalkyl substituted 1,3,4-oxadiazole-bearing sulfonamides, docking was used to analyze interactions with BCA. bohrium.com Beyond carbonic anhydrases, docking has also been used to explore the potential of oxadiazole hybrids to interact with other targets, such as caspase-3 in the context of anticancer activity. nih.gov

The table below summarizes findings from molecular docking studies involving this compound derivatives.

| Compound Class | Biological Target | Key Predicted Interactions | Reference |

| 4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamides | Human Carbonic Anhydrase I & II | Sulfonamide group coordinates with active site Zn²⁺; Hydrogen bonding with active site residues. | nih.gov |

| Thioalkyl substituted 1,3,4-oxadiazole-sulfonamides | Bovine Carbonic Anhydrase | Analysis of ligand-receptor interactions in the enzyme's active site. | bohrium.com |

| 5-fluorocytosine-1,3,4-oxadiazole hybrids | Caspase-3 | Formation of a stable protein-ligand complex, suggesting a mechanism for apoptosis induction. | nih.gov |

These simulations provide a structural basis for understanding the observed SAR and guide the rational design of new derivatives with improved potency and selectivity. bohrium.comnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net For this compound and its derivatives, DFT calculations provide valuable insights into their intrinsic properties, which can be correlated with their biological activity. bohrium.comtandfonline.com These calculations are often performed to obtain optimized molecular geometries and to analyze frontier molecular orbitals (FMOs). bohrium.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. bohrium.comtandfonline.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

DFT calculations have been used to:

Optimize Molecular Geometry: To find the most stable three-dimensional conformation of the molecule before performing molecular docking. bohrium.comtandfonline.com

Calculate FMO Energies: To determine the HOMO-LUMO energy gap (ΔE), which helps in understanding the molecule's electronic properties and reactivity. bohrium.comtandfonline.com

Derive Reactivity Descriptors: Based on the FMO energies, various global reactivity descriptors can be calculated, such as global hardness (η), softness (δ), electronegativity (χ), and electrophilicity index (ω). nih.gov These parameters help in explaining the activity of the compounds. nih.gov

In one study, DFT calculations were performed on novel thioalkyl substituted 1,3,4-oxadiazole-bearing sulfonamide compounds. bohrium.comtandfonline.com The compound with the best inhibitory activity against bovine carbonic anhydrase also exhibited a specific HOMO-LUMO gap (ΔE = 4.488 eV), suggesting a link between electronic structure and biological function. bohrium.comtandfonline.com Similarly, DFT studies on other benzenesulfonamide derivatives have used the B3LYP functional with various basis sets (e.g., 6-31G(d), 6-311G(d,p)) to calculate optimized structures and harmonic vibrational frequencies. nih.govresearchgate.net

The table below lists key parameters derived from DFT calculations and their significance in analyzing benzenesulfonamide derivatives.

| DFT-Derived Parameter | Symbol | Significance |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. bohrium.comtandfonline.com |

| Global Hardness | η | Measures resistance to change in electron distribution. nih.gov |

| Global Softness | δ | Reciprocal of hardness, indicates reactivity. nih.gov |

| Electronegativity | χ | Measures the power of an atom to attract electrons. nih.gov |

| Electrophilicity Index | ω | Describes the ability of a species to accept electrons. nih.gov |

These theoretical calculations complement experimental findings and molecular docking studies, providing a more comprehensive understanding of the structure-activity relationships governing the this compound scaffold. bohrium.comnih.gov

Mechanistic Investigations of Biological Activities in Preclinical Models

Carbonic Anhydrase (CA) Inhibition

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Derivatives of 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide have been synthesized and evaluated as potent inhibitors of various human (h) CA isoforms. nih.gov

Selectivity and Potency against Human CA Isoforms (e.g., hCA I, hCA II)

Derivatives of this compound have demonstrated significant inhibitory activity against the cytosolic isoforms hCA I and hCA II. nih.govnih.gov In one study, a series of twenty-one 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamides were synthesized and screened against these two isoforms. nih.gov Several of these compounds exhibited greater potency against both hCA I and hCA II than the clinically used drug Acetazolamide (B1664987) (AAZ). researchgate.net For instance, one derivative, compound 5c, showed an inhibitory value against hCA I (18.08 nM) that was over 84 times more potent than that of AAZ. nih.govresearchgate.net The substitution pattern on the 1,3,4-oxadiazole (B1194373) ring has been identified as a key factor in modulating the isoform selectivity of these compounds. nih.gov

| Compound | Inhibition Constant (Kᵢ) or IC₅₀ (nM) vs hCA I | Inhibition Constant (Kᵢ) or IC₅₀ (nM) vs hCA II | Reference |

|---|---|---|---|

| Compound 5c | 18.08 | Potent inhibitor | nih.govresearchgate.net |

| Compound 5g | More potent than AAZ | More potent than AAZ | nih.govresearchgate.net |

| Compound 5h | More potent than AAZ | More potent than AAZ | nih.govresearchgate.net |

| Compound 5k | More potent than AAZ | More potent than AAZ | nih.govresearchgate.net |

| Acetazolamide (AAZ) | ~1520 (calculated from 84-fold difference) | Standard | nih.govresearchgate.net |

Biochemical Mechanisms of Enzyme Inhibition

The inhibitory action of this compound derivatives on carbonic anhydrase is attributed to the binding of the sulfonamide group to the zinc ion located in the enzyme's active site. This interaction is a hallmark of sulfonamide-based CA inhibitors. Molecular docking simulations have corroborated these findings, showing that the binding mode of these compounds is consistent with their observed inhibitory activities. researchgate.net The orientation of the substituent at position 5 of the oxadiazole ring plays a crucial role in the affinity and selectivity for different CA isoforms. nih.gov

Preclinical Efficacy in Animal Models of Ocular Pressure Regulation

Carbonic anhydrase inhibitors are instrumental in lowering intraocular pressure (IOP), a key factor in the management of glaucoma. nih.govnih.gov A derivative, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, has been identified as a selective inhibitor of carbonic anhydrase type II. rrpharmacology.ru This compound is being investigated for local action through instillation into the eyes, suggesting its potential use in ocular pressure regulation. rrpharmacology.ru Studies in rats and rabbits have been conducted to understand the pharmacokinetics and metabolism of this compound following administration. rrpharmacology.ru Furthermore, a methanesulfonate (B1217627) salt of one of the potent CA inhibitors (compound 6h, derived from 5h) demonstrated superior anti-hypoxia activity in vivo compared to Acetazolamide, highlighting its potential as a lead compound. nih.gov

Monoamine Oxidase (MAO) Inhibition

In addition to their effects on carbonic anhydrase, 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides have been identified as privileged structures for the inhibition of monoamine oxidase (MAO), particularly the MAO-B isoform. cornell.edunih.gov MAO-B inhibitors are of significant interest for their potential therapeutic role in neurodegenerative disorders such as Parkinson's disease. cornell.edunih.govpreprints.org

Specificity for MAO-A and MAO-B Isoforms

Research has shown that this class of compounds exhibits a high degree of selectivity for the MAO-B isoform over the MAO-A isoform. cornell.edu A study investigating a series of ten 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides found them to be potent and specific MAO-B inhibitors. cornell.edunih.gov The position of the benzenesulfonamide group was found to be a significant determinant of activity, with 4-benzenesulfonamide derivatives being considerably more potent MAO-B inhibitors than the corresponding 3-benzenesulfonamide isomers. cornell.edunih.gov This represents the first report of nanomolar MAO inhibition potencies for sulfonamide derivatives. cornell.edunih.gov

| Compound Class/Derivative | IC₅₀ vs MAO-A (µM) | IC₅₀ vs MAO-B (µM) | Selectivity | Reference |

|---|---|---|---|---|

| Most potent 5-aryl-1,3,4-oxadiazol-2-yl(4-benzenesulfonamide) | Weak inhibition | 0.0027 | High for MAO-B | cornell.edunih.gov |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide (related structure) | 43.3 | 3.47 | Selective for MAO-B | mdpi.comresearchgate.net |

Enzymology and Inhibitory Kinetics

The enzymology results for 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides confirm their status as potent and specific inhibitors of MAO-B. cornell.edu Kinetic studies of related MAO-B inhibitors have often shown a competitive and reversible type of inhibition. mdpi.com Molecular docking studies suggest that the sulfonamide group of these inhibitors binds and interacts with residues within the substrate cavity of the MAO-B active site. mdpi.com Extensive hydrogen bonding to MAO-B is predicted for the sulfonamide functional group, contributing to the potent inhibition observed. cornell.edu

Implications for Neurodegenerative Disease Research

Derivatives of the this compound structure have emerged as promising candidates in the study of neurodegenerative disorders. Research has documented that certain 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides are potent and specific inhibitors of monoamine oxidase B (MAO-B). nih.gov The most active compound in one study exhibited an IC50 value of 0.0027 µM for MAO-B inhibition. nih.gov Specific inhibitors of MAO-B are of significant interest for therapeutic strategies in conditions such as Parkinson's disease. nih.gov

Furthermore, the 1,3,4-oxadiazole core is a key feature in molecules designed to inhibit multiple targets relevant to neurodegeneration. nih.gov Studies on related 1,3,4-oxadiazole derivatives have shown potent, low-micromolar inhibition of acetylcholinesterase (AChE), another critical enzyme target in Alzheimer's disease research. nih.gov The potential for these compounds to act as multi-target inhibitors, affecting both MAO and cholinesterase enzymes, makes them valuable subjects for ongoing preclinical investigation into treatments for complex neurological diseases. nih.gov

Anticancer Activity

The this compound scaffold and its derivatives have been a focal point of extensive anticancer research, demonstrating significant cytotoxic effects against a variety of human cancer cell lines through diverse molecular mechanisms.

Cytotoxicity Profiling against Diverse Human Cancer Cell Lines

Derivatives of this core structure have shown a broad spectrum of cytotoxic activity in preclinical in vitro models. The antiproliferative effects have been documented against numerous human cancer cell lines, with the human colon cancer cell line HCT-116 often being the most susceptible. nih.govsciforum.net

In one study, a series of (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R¹-benzenesulfonamides were evaluated against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. nih.gov A derivative featuring a 5-nitrothiophene moiety demonstrated the most potent activity, with IC50 values of 0.5 µM against HCT-116, 4 µM against MCF-7, and 4.5 µM against HeLa cells. nih.gov

Similarly, benzenesulfonamide-bearing imidazole (B134444) derivatives have been tested against the triple-negative breast cancer cell line MDA-MB-231. ktu.edunih.gov The most cytotoxic of these compounds recorded an EC50 of 20.5 ± 3.6 µM. ktu.edunih.gov Other studies have identified 1,2,4-oxadiazole (B8745197) derivatives that inhibit the proliferation of the DU-145 prostate cancer cell line with GI50 values in the low micromolar range. nih.gov

Interactive Data Table: Cytotoxicity of this compound Derivatives

| Cell Line | Cancer Type | Derivative Class | IC50/EC50/GI50 (µM) |

|---|---|---|---|

| HCT-116 | Colon Cancer | (E)-5-[(5-(2-(5-nitrothiophen)-vinyl)-1,3,4-oxadiazol-2-yl)]-benzenesulfonamide | 0.5 nih.gov |

| MCF-7 | Breast Cancer | (E)-5-[(5-(2-(5-nitrothiophen)-vinyl)-1,3,4-oxadiazol-2-yl)]-benzenesulfonamide | 4.0 nih.gov |

| HeLa | Cervical Cancer | (E)-5-[(5-(2-(5-nitrothiophen)-vinyl)-1,3,4-oxadiazol-2-yl)]-benzenesulfonamide | 4.5 nih.gov |

| MDA-MB-231 | Breast Cancer | Benzenesulfonamide-bearing imidazole | 20.5 ktu.edunih.gov |

| DU-145 | Prostate Cancer | 4-(1,2,4-oxadiazol-5-yl)piperidine carboxamides | Low µM range nih.gov |

Note: Data for Caco-2, K562, and HT-29 cell lines for this specific compound class were not detailed in the reviewed literature.

Molecular Mechanisms of Action (Mechanistic Focus)

The anticancer effects of this compound derivatives are frequently attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR): New benzimidazole-based 1,3,4-oxadiazole derivatives have been synthesized and shown to be potent inhibitors of EGFR kinase, with IC50 values as low as 0.33 µM. nih.gov The binding mode of these compounds is analogous to the established EGFR inhibitor erlotinib. mdpi.com

Thymidylate Synthase (TS): Thymidylate synthase is a crucial enzyme for DNA synthesis and a validated target in chemotherapy. mdpi.com A series of N-(3-(5-phenyl-1,3,4-oxadiazole-2-yl) phenyl)-2,4-dihydroxypyrimidine-5-sulfamide derivatives were synthesized as TS inhibitors. nih.gov These compounds demonstrated significant inhibition of human TS enzyme activity and potent antitumor effects. nih.gov

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is implicated in a wide variety of cellular processes, and its inhibition is a therapeutic strategy in several diseases, including cancer. nih.gov A compound containing a 1,3,4-oxadiazole ring was identified as a GSK-3β inhibitor through high-throughput screening, leading to the synthesis of a series of potent analogs with IC50 values in the nanomolar range. nih.gov

Based on the reviewed literature, there is no specific information available on the inhibition of Telomerase, Histone Deacetylase (HDAC8), BRAF V600, or Methionine Aminopeptidase (MetAP) by compounds with the this compound core structure.

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. While studies confirm that 1,3,4-oxadiazole derivatives can induce apoptosis in cancer cells like MCF-7, the specific molecular pathways, including direct modulation of BCL-2 family proteins, are not always fully elucidated for the this compound scaffold in the reviewed preclinical data. nih.gov Further research is required to detail the precise interactions with anti-apoptotic proteins.

Based on a review of available preclinical research, there is currently no information to suggest that this compound or its derivatives interfere with cellular splicing processes. This area remains uninvestigated in the context of this specific chemical scaffold.

Impact on Growth Factors and Receptors (e.g., Vascular Endothelial Growth Factor Receptor (VEGFR))

Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial mediators of angiogenesis, the formation of new blood vessels, a process integral to tumor growth and metastasis. Among these, VEGFR-2 is a primary target for anti-angiogenic therapies. Derivatives of 1,3,4-oxadiazole have been identified as potential inhibitors of VEGFR-2. The 1,3,4-oxadiazole ring is considered a key pharmacophoric feature, capable of acting as a bioisostere for amide or ester groups and forming critical interactions within the ATP-binding site of the VEGFR-2 kinase domain.

In silico studies, including molecular docking and molecular dynamics simulations, have elucidated the binding modes of these compounds. These models suggest that the 1,3,4-oxadiazole moiety can occupy the gatekeeper region of the ATP binding pocket, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, studies on 1,3,4-oxadiazole-naphthalene hybrids revealed interactions with amino acids such as Glu883, Asp1044, and Cys1043 in the VEGFR-2 active site. The flat, aromatic nature of the oxadiazole ring helps to correctly orient the molecule within the binding pocket, enhancing its inhibitory potential. This targeted inhibition of VEGFR-2 signaling disrupts downstream pathways responsible for endothelial cell proliferation and migration, thereby impeding angiogenesis.

Cell Cycle Perturbation and Apoptosis Induction Pathways

Compounds featuring the 1,3,4-oxadiazole scaffold have been shown to exert potent anticancer effects by interfering with the cell cycle and promoting programmed cell death, or apoptosis. Mechanistic studies on various 1,3,4-oxadiazole derivatives reveal their ability to induce cell cycle arrest at different phases, most commonly G2/M or G1.

For example, certain benzimidazole-based 1,3,4-oxadiazole derivatives have been found to suppress cell cycle progression and trigger apoptosis in human cancer cell lines. This activity is often linked to the inhibition of critical regulatory proteins such as Epidermal Growth Factor Receptor (EGFR) kinase. By inhibiting EGFR, these compounds block signal transduction pathways that are vital for cell proliferation and survival. The downstream effects include the modulation of cell cycle-regulating proteins (e.g., cyclins and cyclin-dependent kinases) and the activation of apoptotic cascades. The induction of apoptosis by 1,3,4-oxadiazole derivatives has been confirmed through assays showing DNA fragmentation and the activation of key executioner enzymes like caspases. Some derivatives have demonstrated an ability to increase the expression of pro-apoptotic proteins (e.g., Bax) while down-regulating anti-apoptotic proteins (e.g., Bcl-2), thereby shifting the cellular balance towards cell death.

Selectivity Studies on Non-Cancerous Cell Lines (e.g., HaCaT)

A critical aspect of anticancer drug development is ensuring that therapeutic agents selectively target cancer cells while minimizing toxicity to normal, healthy cells. Several studies on 1,3,4-oxadiazole derivatives have addressed this by evaluating their cytotoxicity against non-cancerous cell lines.

In one study, new benzimidazole (B57391) derivatives of 1,3,4-oxadiazole were tested against a panel of cancer cell lines as well as the non-cancerous human keratinocyte cell line, HaCaT. mdpi.com Another investigation into different 1,3,4-oxadiazole derivatives found them to be comparatively safer to normal cell lines, such as the V-79 lung fibroblast line, when compared to their potent effects on cancer cell lines. nih.gov Similarly, certain caffeic and ferulic acid-based 1,3,4-oxadiazole hybrids exhibited high inhibitory activity against glioblastoma cells without showing toxicity to healthy human mesenchymal stem cells. researchgate.net These findings suggest a degree of selectivity for cancer cells, a promising characteristic for potential therapeutic candidates. The table below summarizes the cytotoxic activity of selected 1,3,4-oxadiazole derivatives against cancerous and non-cancerous cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| AMK OX-12 | Hep-2 (Laryngeal Cancer) | 0.0007 | V-79 (Lung Fibroblast) | >100 | nih.gov |

| AMK OX-8 | A549 (Lung Cancer) | 0.007 | Chang liver (Normal) | >100 | nih.gov |

| Compound 5 (Caffeic acid-based) | U87 (Glioblastoma) | 35.1 | hMSC (Mesenchymal Stem Cell) | Non-toxic | researchgate.net |

Antimicrobial Activity

Broad-Spectrum Activity against Bacterial Pathogens (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA))

The 1,3,4-oxadiazole nucleus is a key component in a variety of compounds exhibiting potent antimicrobial properties. Derivatives have shown significant activity against a range of bacterial pathogens, including the notoriously drug-resistant Methicillin-Resistant Staphylococcus aureus (MRSA).

Studies have demonstrated that certain N-(1,3,4-oxadiazol-2-yl)-benzamide derivatives are highly active against S. aureus and MRSA strains. nih.gov The antimicrobial effect extends to both planktonic (free-floating) cells and organized bacterial biofilms, which are often more resistant to conventional antibiotics. The minimum inhibitory concentrations (MICs) for some of these compounds have been reported in the low microgram per milliliter range, indicating high potency. One study on a 1,3,4-oxadiazole designated LMM6 reported MIC values ranging from 1.95 to 7.81 µg/ml against S. aureus. nih.gov Another investigation found that their novel 1,3,4-oxadiazole derivatives exhibited MICs from 4 to 32 μg/ml against seven different S. aureus strains. These compounds not only inhibited growth but also demonstrated bactericidal (bacteria-killing) activity at concentrations four times the MIC.

| Compound Class | Bacterial Strain | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole (LMM6) | Staphylococcus aureus | 1.95 - 7.81 | nih.gov |

| N-(1,3,4-oxadiazol-2-yl) benzamides | Staphylococcus aureus (MRSA) | 4 - 32 | nih.gov |

| 1,3,4-Oxadiazole derivatives | Staphylococcus aureus | 0.25 - 2 | nih.gov |

Elucidation of Antibacterial Mechanisms

Inhibition of Dihydropteroate (B1496061) Synthetase (DHPS)

The antibacterial action of this compound is strongly attributed to the presence of the benzenesulfonamide group, a classic structural motif of sulfonamide (sulfa) drugs. The primary mechanism of action for this class of antibiotics is the inhibition of the enzyme Dihydropteroate Synthetase (DHPS). wikipedia.orgebi.ac.uk

DHPS is a critical enzyme in the bacterial folic acid (folate) synthesis pathway. ebi.ac.uk It catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate to form dihydropteroate. Bacteria must synthesize their own folate de novo, as they cannot uptake it from their environment. Folate is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By inhibiting DHPS, sulfonamides halt the production of folate, leading to a cessation of bacterial growth and replication (a bacteriostatic effect).

The sulfonamide moiety of the compound acts as a competitive inhibitor, mimicking the natural substrate PABA and binding to the enzyme's active site. wikipedia.org This mechanism is highly selective for bacteria because human cells lack the DHPS enzyme and instead obtain folate from their diet, making them immune to the effects of DHPS inhibitors. ebi.ac.ukebi.ac.uk

Regulation of Menaquinone Biosynthesis

While direct studies on this compound are limited in this context, global proteomics analyses on structurally related oxadiazole compounds, such as HSGN-220, HSGN-218, and HSGN-144, have revealed that menaquinone biosynthesis is a potential target for this class of molecules. researchgate.net Menaquinone, or vitamin K2, is a critical component of the electron transport chain in all Gram-positive and anaerobically respiring Gram-negative bacteria, playing an essential role in ATP generation. researchgate.net The inhibition of this pathway presents a viable antibiotic mechanism, as it is absent in humans, who obtain menaquinone through diet. researchgate.net The finding that certain oxadiazole derivatives may target this pathway suggests a potential mechanism of action contributing to their antibacterial effects. researchgate.net

Bacterial Membrane Depolarization

The antibacterial mechanism of certain oxadiazole compounds has been linked to the disruption of bacterial membrane integrity. researchgate.net Global proteomics studies of oxadiazole compounds, including HSGN-220, HSGN-218, and HSGN-144, indicated that depolarization of the bacterial membrane is one of their targeted actions. researchgate.net This mechanism involves altering the membrane potential, which is crucial for essential cellular processes, leading to a loss of cellular function and viability.

Inhibition of Ribosome Rescue Pathways (e.g., Trans-translation)

A significant antibacterial mechanism associated with the 1,3,4-oxadiazole scaffold is the inhibition of ribosome rescue pathways, which are essential for bacterial survival. nih.govfrontiersin.org Bacteria rely on systems like trans-translation to rescue ribosomes that stall on damaged or truncated mRNA molecules. frontiersin.org The trans-translation pathway is a potential antibiotic target because it is essential for the viability or virulence of many pathogens and is not present in metazoans. nih.gov

Research has identified 1,3,4-oxadiazole benzamides, which are structurally related to benzenesulfonamides, as potent inhibitors of this process. nih.gov One such compound, KKL-35, has been shown to be bactericidal against Mycobacterium tuberculosis by inhibiting trans-translation. nih.gov Biochemical studies indicate that KKL-35 targets helix 89 of the 23S rRNA, binding to a novel pocket near the peptidyl-transfer center. nih.gov Notably, this class of inhibitors can selectively block ribosome rescue without significantly affecting normal protein translation. nih.gov Further studies on acylaminooxadiazoles revealed that these molecules bind to a unique site on the ribosome, altering the conformation of ribosomal protein bL27, which suggests a novel mechanism for the specific inhibition of trans-translation. nih.gov

Inhibition of Lipoteichoic Acid (LTA) Biosynthesis

Derivatives of N-(1,3,4-oxadiazol-2-yl)benzamide have been identified as potent inhibitors of lipoteichoic acid (LTA) biosynthesis, a crucial pathway for the growth, biofilm formation, and virulence of many Gram-positive bacteria. nih.govmdpi.com LTA is a major component of the cell wall in these organisms. cardiff.ac.uk

Compounds such as HSGN-94 and HSGN-189 have demonstrated significant activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL. researchgate.netnih.gov The mechanism of action for some of these compounds, like HSGN-94, is believed to involve binding to PgcA and downregulating PgsA, key enzymes in the LTA synthesis pathway. researchgate.net These inhibitors have also shown potent activity in preventing and inhibiting biofilm formation, a critical factor in chronic infections. nih.govnih.gov The 1,3,4-oxadiazole ring is thought to act as a bioisostere for amide or ester groups, allowing it to interfere with protein or lipid biosynthesis in pathogens. nih.gov

Antifungal Properties

The 1,3,4-oxadiazole nucleus is a core component of various compounds exhibiting a broad spectrum of antifungal activities. frontiersin.orgfrontiersin.org Derivatives have been developed and tested against a range of human and plant fungal pathogens.

Research has shown that certain 1,3,4-oxadiazole derivatives are effective against Candida albicans, a major opportunistic human pathogen. frontiersin.org For instance, the compounds LMM5 and LMM11 demonstrated in vitro antifungal activity with a MIC of 32 μg/mL against C. albicans. frontiersin.org The proposed mechanism for these compounds involves the inhibition of the enzyme thioredoxin reductase, which is vital for protecting the fungal cell against oxidative stress. frontiersin.orgmdpi.com Another derivative, LMM6, exhibited fungicidal activity against several clinical C. albicans isolates with MIC values ranging from 8 to 32 µg/mL. mdpi.com

In the context of agriculture, 1,3,4-oxadiazole derivatives have shown promise in controlling maize diseases. frontiersin.org Studies evaluating their efficacy against pathogens such as Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum found that many derivatives exhibited significant antifungal activity. frontiersin.org Molecular docking studies for some of the most active compounds suggested that their mechanism may involve the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. frontiersin.org

| Compound | Target Organism | Activity (MIC/EC₅₀) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| LMM5 | Candida albicans | MIC: 32 µg/mL | Thioredoxin Reductase Inhibition | frontiersin.org |

| LMM11 | Candida albicans | MIC: 32 µg/mL | Thioredoxin Reductase Inhibition | frontiersin.org |

| LMM6 | Candida albicans | MIC: 8-32 µg/mL | Thioredoxin Reductase Inhibition | mdpi.com |

| Compound 5k | Exserohilum turcicum | EC₅₀: 32.25 µg/mL | Succinate Dehydrogenase (SDH) Inhibition | frontiersin.org |

| Compound 5e | Exserohilum turcicum | EC₅₀: 47.56 µg/mL | Succinate Dehydrogenase (SDH) Inhibition | frontiersin.org |

| Compound 4k | Gibberella zeae | Inhibition Rate: 70.46% at 50 µg/mL | Not Specified | frontiersin.org |

Antimalarial Activity

Benzenesulfonamide derivatives incorporating a 1,3,4-oxadiazole moiety have been synthesized and investigated as potential antimalarial agents. nih.govresearchgate.net Research has demonstrated that this chemical scaffold possesses activity against malaria parasites. nih.gov In preclinical studies, a series of chiral and achiral benzenesulfonamides with a 1,3,4-oxadiazole ring were tested in mice infected with Plasmodium berghei, showing potential for development as novel antimalarial lead compounds. nih.govresearchgate.net

Other studies have identified different classes of 1,3,4-oxadiazoles, such as N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines, as having potent, slow-acting in vitro activity against drug-sensitive and multi-drug resistant Plasmodium parasites. nih.govmalariaworld.org This slow-action profile is considered advantageous for developing preventative antimalarial agents. nih.govmalariaworld.org

Inhibition of Hem Polymerization

A primary mechanism of action for many antimalarial drugs is the inhibition of heme polymerization. During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by converting it into an insoluble crystalline polymer called hemozoin.

Several benzenesulfonamides containing the 1,3,4-oxadiazole core have been specifically evaluated for their ability to inhibit this heme polymerization process. nih.gov Electrophoretic analysis confirmed that at least one compound from a synthesized series was effective at inhibiting the degradation of hemoglobin, indicating that interference with heme detoxification is a viable antimalarial mechanism for this class of compounds. nih.govresearchgate.net

Preclinical Efficacy in Parasitic Infection Models (e.g., Plasmodium berghei in mice)

Derivatives of this compound have been investigated for their potential as antimalarial agents. In preclinical studies, various chiral and achiral benzenesulfonamides incorporating the 1,3,4-oxadiazole moiety were synthesized and evaluated for their activity against Plasmodium berghei, a rodent malaria parasite. tandfonline.comnih.gov These studies provide insight into the potential of this chemical scaffold in the development of new antimalarial drugs. tandfonline.com

In a particular study, a series of new benzenesulfonamides with 1,3,4-oxadiazole and amino acid components were synthesized. tandfonline.com Several of these compounds were screened for their ability to inhibit heme polymerization and for their in vivo antimalarial efficacy in mice infected with Plasmodium berghei. tandfonline.comtandfonline.com The research indicated that at least one of the tested compounds effectively inhibited the degradation of hemoglobin. tandfonline.comtandfonline.com The in vivo testing in the P. berghei model suggested that these derivatives could be promising lead compounds for novel antimalarial drug development. tandfonline.comnih.govtandfonline.com

| Compound Derivative | Animal Model | Parasite | Observed Efficacy |

| Benzenesulfonamides with 1,3,4-oxadiazole | Mice | Plasmodium berghei | Inhibition of hemoglobin degradation; potential for antimalarial activity. tandfonline.comtandfonline.com |

Other Pharmacological Potentials with Mechanistic Basis

The this compound scaffold has been explored for a variety of other pharmacological activities, demonstrating its versatility in medicinal chemistry. These investigations have delved into its anti-inflammatory, antidiabetic, antiviral, anticonvulsant, and analgesic properties through various preclinical models and mechanistic studies.

The anti-inflammatory potential of this compound derivatives has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.net The COX enzymes are key mediators in the inflammatory pathway. Various studies have synthesized and evaluated derivatives of this compound for their in vitro COX-1 and COX-2 inhibitory activities. researchgate.netmdpi.com

For instance, a series of 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone were synthesized and showed inhibitory activity against both COX-1 and COX-2 enzymes. researchgate.netmdpi.com In another study, some 2,5-diaryl-1,3,4-oxadiazoles demonstrated selective inhibition of COX-2. nih.gov The inhibitory concentrations (IC50) for some of these derivatives are presented in the table below, indicating their potency as COX inhibitors.

| Compound/Derivative | Target Enzyme | IC50 Value |

| 4-((2-(4-chlorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamide | COX-2 | 1.9 µM nih.gov |

| 4-((2-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamide | COX-2 | 2.3 µM nih.gov |

| 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | COX-2 | 0.48 µM nih.gov |

| 1,3,4-oxadiazole/oxime hybrids | COX-2 | 2.30–6.13 μM nih.gov |

The potential of this compound derivatives as antidiabetic agents has been explored through their inhibitory effects on key carbohydrate-hydrolyzing enzymes, namely alpha-amylase and alpha-glucosidase. nih.govnih.gov Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, thereby helping to manage postprandial hyperglycemia. nih.govnih.gov

Several novel 2-thione-1,3,4-oxadiazole derivatives have been synthesized and screened for their in vitro inhibitory potential against both alpha-amylase and alpha-glucosidase. nih.gov Some of these compounds exhibited significant inhibitory activity, with IC50 values comparable to or even better than the standard drug, acarbose. nih.govresearchgate.net These findings suggest that this class of compounds holds promise for the development of new antidiabetic agents. nih.gov

| Compound/Derivative | Target Enzyme | IC50 Value (µg/mL) | Reference Drug (IC50 µg/mL) |

| Novel 2-thione-1,3,4-oxadiazole derivative 5g | Alpha-amylase | 13.09 ± 0.06 nih.gov | Acarbose (12.20 ± 0.78) nih.gov |